molecular formula C18H18O6 B3425314 (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate CAS No. 4079-56-5

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate

Cat. No.: B3425314
CAS No.: 4079-56-5
M. Wt: 330.3 g/mol
InChI Key: LCKIPSGLXMCAOF-HZPDHXFCSA-N
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Description

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate is an organic compound that belongs to the class of dihydroxysuccinates It is a derivative of tartaric acid, where the hydroxyl groups are esterified with benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate typically involves the esterification of (2R,3R)-2,3-dihydroxysuccinic acid (tartaric acid) with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like ethanol or toluene. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles as laboratory synthesis but is optimized for larger quantities. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are benzaldehyde and benzyl benzoate.

    Reduction: The major products are benzyl alcohol and (2R,3R)-2,3-dihydroxysuccinic acid.

    Substitution: The products depend on the nucleophile used but can include various benzyl derivatives.

Scientific Research Applications

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-Diethyl 2,3-dihydroxysuccinate: An ester derivative of tartaric acid with ethyl groups instead of benzyl groups.

    (2R,3R)-Diisopropyl 2,3-dihydroxysuccinate: An ester derivative with isopropyl groups.

    Copper(II) (2R,3R)-2,3-dihydroxysuccinate: A coordination compound with copper ions.

Uniqueness

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate is unique due to its benzyl ester groups, which provide distinct chemical properties and reactivity compared to other ester derivatives. The benzyl groups can participate in various chemical reactions, making this compound versatile for synthetic applications .

Properties

IUPAC Name

dibenzyl (2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKIPSGLXMCAOF-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H]([C@H](C(=O)OCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427315
Record name L-Tartaric Acid Dibenzyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4079-56-5, 622-00-4
Record name rel-1,4-Bis(phenylmethyl) (2R,3R)-2,3-dihydroxybutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4079-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tartaric Acid Dibenzyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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